molecular formula C6H9NO3 B2704994 5-Oxopyrrolidine-3-acetic Acid CAS No. 32741-98-3

5-Oxopyrrolidine-3-acetic Acid

Cat. No.: B2704994
CAS No.: 32741-98-3
M. Wt: 143.142
InChI Key: YKTYYHBGRGVBPG-UHFFFAOYSA-N
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Description

5-Oxopyrrolidine-3-acetic Acid is a chemical compound characterized by a pyrrolidine ring with a ketone group at the 5-position and an acetic acid moiety at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopyrrolidine-3-acetic Acid typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This method provides a convenient route to obtain substituted 2-(2-oxopyrrolidin-1-yl)acetamides . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base, with the reaction mixture being maintained at specific temperatures for varying periods .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Oxopyrrolidine-3-acetic Acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under strong oxidative conditions.

    Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The acetic acid moiety can participate in esterification reactions with alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alcohols and acid catalysts like sulfuric acid or hydrochloric acid.

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 2-(5-hydroxypyrrolidin-3-yl)acetic acid.

    Substitution: Formation of esters such as methyl or ethyl esters of 2-(5-oxopyrrolidin-3-yl)acetic acid.

Scientific Research Applications

5-Oxopyrrolidine-3-acetic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxopyrrolidine-3-acetic Acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The ketone group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the acetic acid moiety.

    Pyrrolidine-2,5-dione: Contains an additional ketone group at the 2-position.

    Prolinol: A hydroxyl derivative of pyrrolidine.

Uniqueness: 5-Oxopyrrolidine-3-acetic Acid is unique due to the presence of both a ketone group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-(5-oxopyrrolidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-1-4(3-7-5)2-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTYYHBGRGVBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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